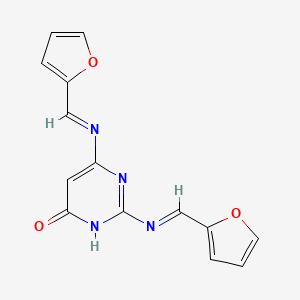![molecular formula C19H23N3O6 B12928058 N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine CAS No. 77205-69-7](/img/structure/B12928058.png)
N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an isobutoxycarbonyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the imidazole ring, and coupling reactions. One common approach is to start with a protected amino acid derivative, followed by the introduction of the benzyloxycarbonyl and isobutoxycarbonyl groups under specific reaction conditions. The final product is obtained through purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and isobutoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl and isobutoxycarbonyl groups can modulate the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid include:
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(methoxycarbonyl)-1H-imidazol-4-yl)propanoic acid
Uniqueness
The uniqueness of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
77205-69-7 |
|---|---|
Formule moléculaire |
C19H23N3O6 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(2S)-3-[1-(2-methylpropoxycarbonyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H23N3O6/c1-13(2)10-28-19(26)22-9-15(20-12-22)8-16(17(23)24)21-18(25)27-11-14-6-4-3-5-7-14/h3-7,9,12-13,16H,8,10-11H2,1-2H3,(H,21,25)(H,23,24)/t16-/m0/s1 |
Clé InChI |
SMAHLDNEHHWVLI-INIZCTEOSA-N |
SMILES isomérique |
CC(C)COC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)COC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


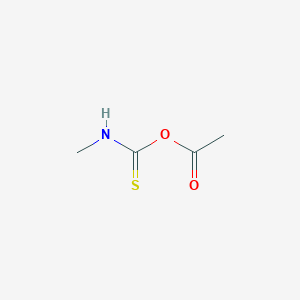
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)
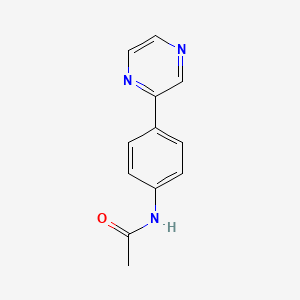
![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)

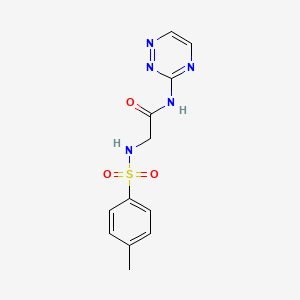


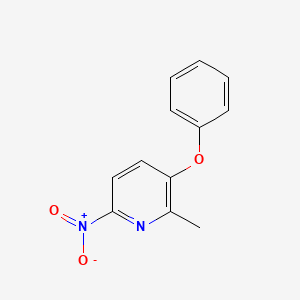

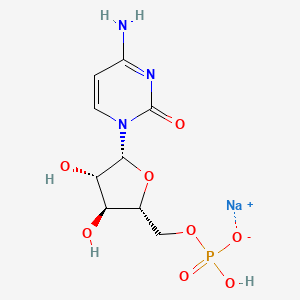
![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
